Icosyl acetate
Description
Significance in Contemporary Chemical and Biological Sciences
The significance of icosyl acetate (B1210297) in the chemical and biological sciences stems from its distinct molecular structure. The presence of a 20-carbon aliphatic chain renders the molecule significantly hydrophobic and lipophilic, while the ester group introduces a polar region. This amphiphilic character influences its interactions with biological systems, particularly cell membranes and enzymes.
In chemical research, icosyl acetate serves as a reagent in organic synthesis. Its long carbon chain also makes it a subject of interest in material science, with potential applications as a lubricant or a component in the development of new materials. smolecule.com
From a biological perspective, this compound is studied for its role in lipid metabolism and cellular signaling pathways. smolecule.com As an ester, it can be broken down by esterase enzymes through hydrolysis to yield 1-eicosanol (B7800029) and acetic acid, both of which are active in various metabolic processes. A key area of research emerged from the identification of this compound as a major chemical constituent in the ethyl acetate extract of the medicinal plant Santolina chamaecyparissus. nih.gov In one study, this extract demonstrated significant antidiabetic activity by inhibiting the α-glucosidase enzyme and also showed potential anticancer activity against a human breast cancer cell line (MCF7). nih.gov While these activities are attributed to the extract as a whole, the high concentration of this compound (8.40%) suggests it may be a significant contributor, warranting further investigation. nih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 822-24-2 |
| Molecular Formula | C22H44O2 |
| Molecular Weight | 340.58 g/mol |
| Melting Point | 40 °C |
| Boiling Point | 363.6 °C at 760 mmHg |
| Density | 0.861 g/cm³ |
| Flash Point | 165.2 °C |
| IUPAC Name | ethis compound |
Data sourced from multiple chemical databases. nist.govchemsrc.com
Overview of Ester Chemistry in Biological Systems
To understand the role of this compound, it is essential to review the broader context of ester chemistry in biology. Esters are a crucial class of organic compounds characterized by a carbonyl group adjacent to an ether linkage, with the general structure R-COO-R'. numberanalytics.comfiveable.me They are typically formed from a carboxylic acid and an alcohol through a process called esterification, which involves the removal of a water molecule. reagent.co.ukmedium.com The reverse reaction, hydrolysis, breaks the ester bond to regenerate the constituent acid and alcohol. reagent.co.uk
In biological systems, ester bonds are fundamental to the structure and function of many vital molecules. fiveable.mereagent.co.uk
Energy Storage: Triglycerides, the primary form of energy storage in animals, are triesters of glycerol (B35011) and three fatty acids. medium.com The hydrolysis of these esters releases fatty acids, which can be metabolized to produce large amounts of energy.
Cell Membranes: Phospholipids, the main components of cell membranes, are also esters. Their structure typically includes a glycerol backbone esterified to two fatty acids and a phosphate (B84403) group.
Signaling Molecules: Esters can act as signaling molecules within and between cells. numberanalytics.com For example, certain fatty acid esters are involved in regulating physiological processes. numberanalytics.com
Natural Products: Many esters are responsible for the natural fragrances and flavors found in fruits and flowers. reagent.co.uk
The chemical properties of an ester, such as its reactivity and solubility, are determined by the nature of the 'R' and 'R'' groups. Long-chain fatty acid esters, like this compound, are generally non-polar and play significant roles in lipid-related biological processes. medium.com
Scope and Research Imperatives for this compound
Current research on this compound is primarily driven by its presence in bioactive plant extracts and its potential roles in metabolism. nih.gov The identification of this compound as a major component (8.40%) in an extract of Santolina chamaecyparissus that exhibits antidiabetic and anticancer properties presents a significant research opportunity. nih.gov A primary imperative is to isolate pure this compound and definitively determine its specific contribution to these observed biological effects.
Table 2: Research Findings on Santolina chamaecyparissus Extract Containing this compound
| Research Area | Finding | Implication for this compound Research |
|---|---|---|
| Phytochemical Analysis | This compound was a major constituent (8.40%) of the ethyl acetate extract. nih.gov | Establishes natural occurrence and motivates further study of its bioactivity. |
| Antidiabetic Activity | The extract showed concentration-dependent inhibition of the α-glucosidase enzyme (IC50 value of 110 ± 4.25 µg/mL), comparable to the standard drug acarbose. nih.gov | Suggests this compound may have potential as an antidiabetic agent, requiring direct testing. |
| Anticancer Activity | The extract negatively regulated the expression of the EGFR protein in a human breast cancer cell line (MCF7). nih.gov | Indicates a potential anticancer mechanism that needs to be investigated specifically for this compound. |
Future research should focus on several key areas:
Bioactivity Confirmation: Conducting in vitro and in vivo studies with purified this compound to confirm and quantify its potential antidiabetic, anticancer, and antioxidant activities. nih.gov
Mechanism of Action: Investigating how this compound interacts with biological targets. This includes studying its effects on enzyme kinetics (e.g., α-glucosidase) and its ability to modulate signaling pathways like the EGFR pathway. nih.gov
Metabolic Fate: Elucidating the metabolic pathway of this compound. Research should explore its hydrolysis by esterases and the subsequent roles of its metabolites, 1-eicosanol and acetic acid, in cellular processes. smolecule.com
Membrane Interactions: Characterizing the interaction of this compound with lipid bilayers to understand how it may affect membrane fluidity and function, which can impact cellular transport and signal transduction.
Addressing these research imperatives will clarify the specific functions of this compound and evaluate its potential for further development in various scientific applications.
Structure
2D Structure
Properties
IUPAC Name |
icosyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCOQIYAKWHGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867635 | |
| Record name | Icosyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-24-2, 68478-35-3 | |
| Record name | 1-Eicosanol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosanol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, C>19-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, C>19-alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Icosyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, C>19-alkyl esters | |
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Synthetic and Biosynthetic Pathways of Icosyl Acetate
Chemical Synthesis Methodologies
The synthesis of icosyl acetate (B1210297) is primarily achieved through the esterification of 1-icosanol with acetic acid. smolecule.com This process can be conducted under various conditions, traditionally involving heat and an acid catalyst, or through more modern, energy-efficient cold esterification techniques.
Acid-Catalyzed Fischer Esterification
The Fischer-Speier esterification, a classic and widely utilized method, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org For icosyl acetate, this entails reacting 1-icosanol (also known as arachidyl alcohol) with acetic acid. smolecule.com This equilibrium reaction requires specific conditions to favor the formation of the ester product, this compound, and water. jove.combyjus.com
To drive the reversible Fischer esterification reaction toward the product side, an excess of one of the reactants is typically used. numberanalytics.comlibretexts.org In the synthesis of this compound, acetic acid is often used in excess. The reaction is commonly catalyzed by a strong mineral acid, such as concentrated sulfuric acid, and requires heating under reflux to proceed at a reasonable rate. smolecule.comukessays.com The removal of water as it forms can also shift the equilibrium to favor ester production. byjus.comnumberanalytics.com
Key research findings indicate that for the synthesis of this compound via Fischer esterification, specific reagent ratios and conditions are optimal. The reaction is typically performed at reflux temperatures ranging from 110–140°C for a duration of 1 to 24 hours.
Below is an interactive table summarizing typical reaction conditions for the Fischer esterification of 1-icosanol.
| Parameter | Condition | Rationale |
| Reactants | 1-Icosanol, Acetic Acid | The alcohol and carboxylic acid that form the ester. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, making it more electrophilic. numberanalytics.com |
| Molar Ratio (Alcohol:Acid) | 1:1.2–1.5 | Excess acetic acid shifts equilibrium to favor product formation. |
| Catalyst Loading | 1–5% v/v | Sufficient to catalyze the reaction without excessive side reactions. |
| Temperature | 110–140°C (Reflux) | Provides the necessary activation energy for the reaction. patsnap.com |
| Reaction Time | 1–24 hours | Duration required to reach equilibrium or desired conversion. |
The mechanism of Fischer esterification is a well-understood, multi-step process involving nucleophilic acyl substitution. wikipedia.orgbyjus.com
Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by the sulfuric acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comlibretexts.orgthermofisher.com
Nucleophilic Attack : The nucleophilic oxygen atom of the 1-icosanol alcohol attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. wikipedia.orgbyjus.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This can occur via another alcohol molecule or other species in the mixture, resulting in a new intermediate with a good leaving group (water). thermofisher.commasterorganicchemistry.com
Elimination of Water : The intermediate eliminates a molecule of water, a favorable process that helps drive the reaction. This step forms a protonated ester. wikipedia.orgbyjus.com
Deprotonation : The final step involves the deprotonation of the protonated ester to yield the final product, this compound, and regenerate the acid catalyst. byjus.commasterorganicchemistry.com
Each step in this mechanism is reversible, which is why reaction conditions must be optimized to favor the forward reaction. libretexts.orgmasterorganicchemistry.com
Cold Esterification Techniques
In pursuit of more energy-efficient and sustainable synthesis methods, cold esterification has emerged as a viable alternative to traditional heating-intensive processes. This technique allows for the formation of esters at or near ambient temperature, significantly reducing energy consumption. google.com
A notable advancement in the synthesis of this compound is a solvent-free, energy-efficient cold esterification method. This approach eliminates the need for external heating and organic solvents, aligning with the principles of green chemistry. The reaction between 1-icosanol and acetic acid proceeds at ambient temperature over an extended period, catalyzed by a higher concentration of sulfuric acid compared to the Fischer-Esterification method. The absence of heating reduces energy costs, and the solvent-free system simplifies product purification. whiterose.ac.uk
The table below outlines the conditions for this innovative technique.
| Parameter | Condition | Rationale |
| Reactants | 1-Icosanol, Acetic Acid | The primary alcohol and carboxylic acid for the ester. |
| Catalyst | 98% Sulfuric Acid (H₂SO₄) | Acts as both catalyst and a dehydrating agent. google.com |
| Molar Ratio (Alcohol:Acid:Catalyst) | 6.5–7.2 : 7.2–8.2 : 1 | A higher catalyst ratio facilitates the reaction at low temperatures. |
| Temperature | Ambient (No external heat) | Reduces energy consumption, making the process more efficient. |
| Reaction Time | 20–24 hours | A longer reaction time is required to achieve high conversion without heat. |
| Agitation | Intermittent stirring | Ensures proper mixing of the reactants and catalyst. |
The catalytic system is central to the success of cold esterification. In the described method for this compound, concentrated sulfuric acid serves a dual purpose: it catalyzes the reaction and acts as a dehydrating agent, sequestering the water produced and thus driving the equilibrium toward the ester. jove.com The significantly higher molar ratio of the catalyst is a key feature that enables the reaction to proceed without thermal energy input. google.com
Enzymatic Synthesis Approaches
Enzymatic synthesis has emerged as a "green" alternative to traditional chemical methods, offering high selectivity and milder reaction conditions. benchchem.commt.com Lipases are the most commonly employed enzymes for this purpose due to their efficacy in catalyzing esterification reactions. mt.comnih.gov
The enzymatic synthesis of this compound is primarily achieved through the esterification of its precursors: eicosanol (B47690) and an acyl donor, typically acetic acid or its derivatives. benchchem.comsmolecule.com Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a highly effective and widely studied biocatalyst for this type of reaction due to its high catalytic activity and stability. d-nb.inforesearchgate.net
The reaction mechanism involves the lipase's active site, which contains a serine residue. This site first reacts with the acyl donor to form an acyl-enzyme intermediate. d-nb.info Subsequently, the eicosanol attacks this intermediate, leading to the formation of this compound and the regeneration of the free enzyme. usm.my Using an excess of the alcohol (eicosanol) can shift the reaction equilibrium, resulting in higher conversion rates. nih.gov Studies on similar ester syntheses have shown that yields can exceed 80% under optimized conditions. nih.gov
Table 1: General Conditions for Lipase-Catalyzed Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Biocatalyst | Immobilized Candida antarctica lipase B (CALB) | High activity, selectivity, and stability. d-nb.inforesearchgate.net |
| Substrates | Eicosanol and Acetic Acid/Vinyl Acetate | Direct precursors for this compound formation. smolecule.com |
| Molar Ratio | Excess alcohol (e.g., 1.5:1 alcohol to acid) | Drives equilibrium towards product formation, improving yield. benchchem.comnih.gov |
| Temperature | 40–60°C | Optimal range for maintaining lipase activity while ensuring a sufficient reaction rate. benchchem.com |
| Solvent | Non-polar (e.g., hexane) | Maintains enzyme stability and activity. benchchem.comnih.gov |
A significant advantage of using immobilized enzymes is their potential for reuse, which is economically and environmentally beneficial. nih.gov Immobilization on a solid support, such as a resin, prevents the enzyme from dissolving in the reaction medium, allowing for easy separation from the product and unreacted substrates. nih.govresearchfeatures.com
Immobilized lipases, including CALB, have demonstrated high operational stability, retaining significant activity over multiple reaction cycles. mt.com Research on the synthesis of other acetate esters has shown that immobilized lipases can be reused for as many as 10 cycles while retaining over 80% of their initial catalytic activity. nih.govnih.govmdpi.com This robustness makes the process more cost-effective and sustainable for larger-scale applications. researchfeatures.com
The choice of solvent is critical in enzymatic esterification to ensure the enzyme maintains its catalytically active conformation. Hydrophilic solvents can strip the essential water layer from the enzyme's surface, leading to inactivation. bibliotekanauki.pl Therefore, non-polar, hydrophobic solvents are preferred.
Solvents with a high partition coefficient (log P > 3.0), such as hexane, have been shown to support high enzyme activity and lead to greater conversion rates in lipase-catalyzed esterification. benchchem.comnih.gov The use of a suitable non-polar solvent ensures that the lipase remains stable and active throughout the reaction. benchchem.com In some modern approaches, solvent-free systems are also being explored, where one of the liquid substrates acts as the reaction medium, further enhancing the green credentials of the process. researchgate.net
Scalable Production and Purification Strategies for Research-Grade Material
Transitioning from laboratory-scale synthesis to the scalable production of research-grade this compound requires robust and reproducible methods. catapult.org.uk For enzymatic synthesis, this can involve the use of continuous or batch reactors designed to handle larger volumes. benchchem.com The reusability of the immobilized biocatalyst is a key factor in the economic viability of scaling up production. nih.gov
Purification is a critical step to achieve the high purity required for research-grade material. Following the reaction, the immobilized enzyme is typically removed by simple filtration. The resulting mixture contains the product (this compound), unreacted substrates (eicosanol and acetic acid), and the solvent. The primary purification methods include:
Distillation: Due to differences in boiling points, distillation under reduced pressure can be used to separate the solvent and unreacted volatile precursors from the higher-boiling this compound. benchchem.com
Chromatography: For achieving very high purity, column chromatography is often employed. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, effectively isolating the this compound from any remaining impurities. mdpi.cominsights.bio
Neutralization Wash: Any residual acidic catalyst or precursor can be removed by washing the organic phase with a basic solution, such as sodium bicarbonate, followed by water. benchchem.com
Developing a scalable platform requires optimizing each of these steps to ensure consistency, high yield, and high purity of the final product. catapult.org.ukcytivalifesciences.com
Biosynthetic Origin and Pathways
This compound is found in nature, and its presence is a result of specific biosynthetic pathways within certain organisms.
Derivation from Eicosanol and Acetic Acid Precursors
The fundamental building blocks for the biosynthesis of this compound are eicosanol and an activated form of acetic acid, typically acetyl-CoA. smolecule.com Eicosanol, also known as arachidyl alcohol, is a long-chain primary fatty alcohol with a 20-carbon backbone. nih.gov It is found naturally in various plants. nih.gov
The biosynthesis is an esterification reaction catalyzed by specific enzymes within the organism. In this pathway, eicosanol acts as the alcohol substrate. It reacts with acetyl-CoA, the primary donor of acetyl groups in biological systems. An acyltransferase enzyme facilitates the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of eicosanol, forming the ester linkage and releasing coenzyme A. This process is analogous to the lipase-catalyzed synthesis performed in the lab but occurs within a complex cellular environment. The hydrolysis of this compound in biological systems would, in reverse, yield eicosanol and acetic acid, which can then enter various metabolic pathways. smolecule.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetic Acid |
| Acetyl-CoA |
| Eicosanol (Arachidyl Alcohol) |
| Ethis compound |
| Hexane |
| Sodium Bicarbonate |
Role within the Acetate Pathway (Polyketide Pathway)
This compound, as an ester of a long-chain fatty alcohol (eicosanol) and acetic acid, has its biosynthetic origins firmly rooted in the acetate pathway. benchchem.comsmolecule.com This fundamental metabolic route, also known as the polyketide pathway, is responsible for the synthesis of fatty acids and a diverse array of polyketides in a wide range of organisms. wikipedia.orgsips.org.in The pathway commences with the primary building block, acetyl-CoA, and involves the sequential addition of two-carbon units to create growing carbon chains. wikipedia.org
The biosynthesis of this compound's C20 alcohol component, 1-eicosanol (B7800029), is a direct outcome of the fatty acid synthesis (FAS) branch of the acetate pathway. york.ac.uk In this branch, each two-carbon addition is followed by a complete series of reduction, dehydration, and subsequent reduction reactions, ultimately yielding a fully saturated alkyl chain. wikipedia.orgsips.org.in In contrast, the polyketide branch often involves partial or no reduction of the keto groups after condensation, leading to the formation of complex secondary metabolites. sips.org.inresearchgate.net Therefore, the formation of the eicosanol backbone of this compound represents a classic example of the fatty acid synthesis arm of the acetate pathway. The final step in its formation is the esterification of this 20-carbon alcohol with an acetate group, also derived from acetyl-CoA. benchchem.com
Acetyl-CoA and Malonyl-CoA as Biosynthetic Building Blocks
The synthesis of the eicosanoyl backbone of this compound is dependent on two key activated molecules: acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA). wikipedia.orgbu.edu Acetyl-CoA serves a dual function; it acts as the initial "primer" or starter unit for the entire process and is the precursor for the extender units. researchgate.net
The biosynthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). researchgate.netnih.gov This step is considered the committal step in fatty acid synthesis. researchgate.net The formation of malonyl-CoA is crucial as it provides a more reactive nucleophile for the subsequent condensation reactions due to the increased acidity of its α-hydrogen atoms. sips.org.in
The process of chain elongation is carried out by a multi-enzyme complex called fatty acid synthase (FAS). researchgate.netbu.edu The cycle can be summarized in the following key steps, which are repeated to build the carbon chain:
Loading : The initial acetyl group from acetyl-CoA and the malonyl group from malonyl-CoA are transferred to the acyl carrier protein (ACP) domain of the FAS complex. bu.edulibretexts.org
Condensation : The key carbon-carbon bond-forming step involves a Claisen condensation where the acetyl group condenses with the malonyl-ACP. libretexts.org This reaction is driven by the decarboxylation of the malonyl group, releasing carbon dioxide and extending the chain by two carbons to form a β-ketoacyl-ACP. sips.org.in
Reduction : The β-keto group is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase (KR), using NADPH as the electron donor. bu.eduresearchgate.net
Dehydration : A dehydratase (DH) enzyme removes a molecule of water from the β-hydroxyacyl-ACP, creating a double bond and forming a trans-enoyl-ACP. bu.eduresearchgate.net
Reduction : The double bond is reduced by an enoyl-ACP reductase (ER), again using NADPH, to yield a saturated acyl-ACP. bu.eduresearchgate.net
This four-step cycle is repeated, with the growing acyl chain being extended by a two-carbon unit from malonyl-CoA in each iteration. For the synthesis of the C20 eicosanoyl precursor, one molecule of acetyl-CoA is required as the primer, and nine molecules of malonyl-CoA are needed as extender units.
| Step | Reaction | Key Enzyme/Domain | Function |
| Activation | Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi | Acetyl-CoA Carboxylase (ACC) | Forms the extender unit, malonyl-CoA. nih.gov |
| Loading | Transfer of acetyl and malonyl groups to ACP | Malonyl/acetyl-CoA-ACP transacylase (MAT) | Primes the fatty acid synthase complex. libretexts.org |
| Condensation | Acyl-ACP + Malonyl-ACP → β-Ketoacyl-ACP + CO₂ + ACP | β-Ketoacyl-ACP synthase (KS) | Elongates the chain by two carbons. libretexts.org |
| 1st Reduction | β-Ketoacyl-ACP + NADPH → β-Hydroxyacyl-ACP + NADP⁺ | β-Ketoacyl-ACP reductase (KR) | Reduces the ketone to a hydroxyl group. researchgate.net |
| Dehydration | β-Hydroxyacyl-ACP → trans-Enoyl-ACP + H₂O | β-Hydroxyacyl-ACP dehydratase (DH) | Creates a double bond. researchgate.net |
| 2nd Reduction | trans-Enoyl-ACP + NADPH → Acyl-ACP + NADP⁺ | Enoyl-ACP reductase (ER) | Reduces the double bond to form a saturated chain. researchgate.net |
Connection to Fatty Acid and Polyketide Synthesis
The biosynthesis of this compound is intrinsically linked to fatty acid and polyketide synthesis, as all these pathways utilize the same fundamental building blocks derived from acetate. wikipedia.orgresearchgate.net Polyketides and fatty acids represent two major classes of natural products derived from the acetate pathway, and their synthesis shares a remarkably similar core mechanism involving the sequential condensation of acyl-CoA units. sips.org.innih.gov
The primary distinction between fatty acid synthesis and polyketide synthesis lies in the processing of the β-keto group after each condensation step. researchgate.net
Fatty Acid Synthesis : As described for the eicosanol precursor, fatty acid synthases (FAS) catalyze a complete four-step modification cycle (reduction-dehydration-reduction) after each two-carbon addition. bu.edu This systematic processing ensures the formation of fully saturated, linear hydrocarbon chains. wikipedia.org The final products are primary metabolites essential for functions like building cell membranes. wikipedia.org
Polyketide Synthesis : Polyketide synthases (PKSs) are evolutionarily related to FAS but exhibit much greater versatility. nih.govwikipedia.org PKSs may omit or only partially carry out the reductive steps following condensation. sips.org.in This leads to the retention of ketone and hydroxyl groups along the carbon backbone, creating a highly reactive poly-β-keto chain. sips.org.inwordpress.com This reactive intermediate can then undergo various cyclization and modification reactions to generate the vast structural diversity seen in polyketide secondary metabolites, which include many antibiotics and other bioactive compounds. wordpress.com
Therefore, the biosynthesis of the C20 eicosanoyl portion of this compound is a clear example of the fatty acid synthesis pathway. The process concludes with the reduction of the C20 fatty acid (eicosanoic acid) or its activated thioester to the corresponding alcohol, 1-eicosanol, which is then esterified to form this compound. benchchem.com
Metabolic Engineering and Biotechnological Production Strategies
Enhancing Precursor Supply : The intracellular pools of the key building blocks, acetyl-CoA and malonyl-CoA, must be increased. This can be achieved by overexpressing the genes encoding enzymes like acetyl-CoA synthetase (Acs) and acetyl-CoA carboxylase (ACC). nih.govnih.gov When using acetate as a feedstock, enhancing its uptake and conversion to acetyl-CoA is a critical first step. nih.govmdpi.com
Upregulating Fatty Acid Synthesis (FAS) : The flux through the FAS pathway must be directed towards the production of the C20 acyl-ACP precursor. This could involve overexpressing components of the FAS system.
Chain-Length Termination and Reduction : To produce 1-eicosanol specifically, two key enzymatic steps are needed after the C20 acyl-ACP is formed. First, a thioesterase with specificity for C20 chains would release eicosanoic acid. Second, a carboxylic acid reductase or a fatty acyl-CoA reductase would be required to reduce the C20 fatty acid to 1-eicosanol. Engineering or introducing enzymes with the desired specificity is a crucial challenge.
Final Esterification Step : The terminal step is the esterification of 1-eicosanol with an acetyl group from acetyl-CoA. This requires an alcohol acetyltransferase (AAT) or a similar acyltransferase capable of efficiently catalyzing this reaction.
| Engineering Target | Strategy | Key Genes/Enzymes | Desired Outcome |
| Feedstock Utilization | Enhance acetate uptake and activation. | Acetyl-CoA Synthetase (Acs), Acetate Kinase (AckA), Phosphotransacetylase (Pta) | Increased intracellular pool of Acetyl-CoA. nih.govmdpi.com |
| Precursor Supply | Overexpress the rate-limiting step for extender unit synthesis. | Acetyl-CoA Carboxylase (ACC) | Increased supply of Malonyl-CoA for chain elongation. nih.gov |
| Chain Elongation & Termination | Overexpress FAS components and a specific thioesterase. | Fatty Acid Synthase (FAS) components, C20-specific Thioesterase | Increased production of C20 fatty acid (eicosanoic acid). |
| Alcohol Formation | Introduce or upregulate a reductase enzyme. | Carboxylic Acid Reductase (CAR), Fatty Acyl-CoA Reductase | Conversion of eicosanoic acid to 1-eicosanol. |
| Ester Formation | Introduce an efficient transferase enzyme. | Alcohol Acetyltransferase (AAT) | Final esterification to produce this compound. |
Chemical Reactivity and Transformation Studies of Icosyl Acetate
Hydrolysis Mechanisms and Products
Hydrolysis of icosyl acetate (B1210297), the cleavage of its ester bond by water, can be initiated through several catalytic methods, each with distinct mechanistic features. libretexts.org This process invariably leads to the formation of its constituent alcohol and carboxylic acid.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters like icosyl acetate is a reversible process that is essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org The presence of excess water helps to shift the equilibrium towards the products. chemistrysteps.comlibretexts.org
The mechanism involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgpearson.com This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pearson.comyoutube.com Subsequently, a proton is transferred to one of the oxygen atoms of the original alkoxy group, forming a good leaving group (eicosanol). The collapse of the tetrahedral intermediate results in the formation of the carboxylic acid and the alcohol. youtube.com
Key Steps in Acid-Catalyzed Hydrolysis:
Protonation: The carbonyl oxygen is protonated. libretexts.org
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon. pearson.com
Proton Transfer: A proton is transferred to the eicosyl oxygen.
Elimination: The leaving group, eicosanol (B47690), is eliminated.
Deprotonation: The protonated carboxylic acid is deprotonated to regenerate the acid catalyst. libretexts.org
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction under typical conditions. chemistrysteps.comalgoreducation.com This process involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org Unlike acid-catalyzed hydrolysis, the base is a reactant and is consumed in the reaction. libretexts.orgyoutube.com
The mechanism begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester. youtube.comalgoreducation.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the eicosanolate ion (the leaving group) and forming a carboxylic acid. chemistrysteps.com The newly formed carboxylic acid quickly reacts with the strong base present in the medium in an acid-base reaction to form a carboxylate salt and water. chemistrysteps.com This final deprotonation step is what drives the reaction to completion, making it effectively irreversible. chemistrysteps.com
Key Steps in Base-Catalyzed Hydrolysis:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon. algoreducation.com
Formation of Tetrahedral Intermediate: A negatively charged intermediate is formed.
Elimination: The eicosanolate leaving group is expelled.
Deprotonation: The resulting carboxylic acid is deprotonated by the base. chemistrysteps.com
Enzymatic Hydrolysis by Esterases
Esterases are a class of hydrolase enzymes that catalyze the hydrolysis of ester bonds. taylorandfrancis.comresearchgate.net These enzymes provide a green alternative for ester hydrolysis and are known for their specificity. benchchem.com The enzymatic hydrolysis of this compound would involve the action of an esterase, such as a lipase (B570770), to break the ester linkage. benchchem.com
The mechanism of enzymatic hydrolysis by esterases typically involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. The reaction proceeds through the formation of an acyl-enzyme intermediate. A nucleophilic residue (often a serine) in the active site attacks the carbonyl carbon of the ester, leading to the release of the alcohol (eicosanol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (acetic acid). nih.gov The efficiency of enzymatic hydrolysis can be influenced by factors such as the chain length of the fatty acid and the degree of acetylation. mdpi.com
Formation of Eicosanol and Acetic Acid
Regardless of the catalytic method—acidic, basic, or enzymatic—the hydrolysis of this compound yields two primary products: eicosanol and acetic acid. benchchem.comsmolecule.com Eicosanol, also known as arachidyl alcohol, is a 20-carbon straight-chain fatty alcohol. nih.gov Acetic acid is a simple carboxylic acid. In base-catalyzed hydrolysis, the acetic acid is present as its carboxylate salt. libretexts.orgalgoreducation.com
Hydrolysis Products of this compound
| Reactant | Hydrolysis Condition | Product 1 | Product 2 |
|---|---|---|---|
| This compound | Acid-Catalyzed | Eicosanol | Acetic Acid |
| This compound | Base-Catalyzed | Eicosanol | Acetate Salt |
Reduction Reactions
This compound can undergo reduction reactions, which typically target the ester functional group. These reactions result in the cleavage of the ester bond and the formation of alcohols.
Characterization of Reduction Products
The reduction of an ester like this compound with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), yields two alcohol molecules. benchchem.com The ester is cleaved at the acyl-oxygen bond. The acyl portion is reduced to a primary alcohol, and the alkoxide portion is liberated as an alcohol.
In the case of this compound, the reduction process would yield two molecules of alcohol. The acetate portion is reduced to ethanol (B145695), and the eicosyl portion is released as eicosanol.
Reduction Products of this compound
| Reactant | Reducing Agent | Product 1 | Product 2 |
|---|
The characterization of these reduction products would involve standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) could be used to separate and identify the volatile ethanol and the less volatile eicosanol. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would also be instrumental in confirming the structures of the resulting alcohols by identifying their characteristic functional groups and proton/carbon environments.
Reducing Agents and Reaction Conditions
The reduction of this compound, an ester, typically involves the cleavage of the acyl-oxygen bond to yield two alcohol products. In the case of this compound, this transformation results in the formation of eicosanol from the acyl portion and ethanol from the acetate moiety. This conversion requires potent reducing agents due to the relative stability of the ester functional group.
Strong metal hydride reagents are the most common choice for this type of reduction. commonorganicchemistry.comjove.com Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reducing agent capable of efficiently converting esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. jove.comorgosolver.com This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form a transient aldehyde. The aldehyde is subsequently reduced further by another equivalent of the hydride reagent to the corresponding alkoxide, which is then protonated during an aqueous workup to give the primary alcohol, eicosanol. jove.com Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org
Other reducing agents can also be employed, sometimes offering greater selectivity. commonorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is another powerful reducing agent that can reduce esters to alcohols. chemistrysteps.com A key advantage of DIBAL-H is its solubility in a wider range of solvents, including hydrocarbons like toluene (B28343) and hexane. commonorganicchemistry.com Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for the reduction of aliphatic esters. commonorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) is a common and milder reducing agent, it is generally not reactive enough to reduce esters under standard conditions but can be effective at higher temperatures or with specific catalysts. commonorganicchemistry.comlibretexts.org
The general conditions for the reduction of an ester like this compound are summarized in the table below.
Table 1: Common Reducing Agents and Conditions for Ester Reduction
| Reducing Agent | Typical Solvent(s) | Key Conditions & Notes | Product from this compound |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Powerful, non-selective reagent. commonorganicchemistry.comchemistrysteps.com Requires anhydrous conditions and a separate aqueous workup step. libretexts.org | Eicosanol |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane, Dichloromethane (DCM) | Powerful reagent, soluble in hydrocarbons. commonorganicchemistry.com Can sometimes be used to stop at the aldehyde stage at low temperatures. jove.com | Eicosanol |
| **Borane-Dimethyl Sulfide (BH₃-SMe₂) ** | Tetrahydrofuran (THF) | Generally effective for aliphatic esters in refluxing THF. commonorganicchemistry.com | Eicosanol |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Generally too slow for esters but can work under specific conditions (e.g., high temperature, reflux). commonorganicchemistry.comlibretexts.org | Eicosanol |
Transesterification Reactions
Transesterification, or alcoholysis, is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction involves reacting it with another alcohol in the presence of a catalyst to form a new eicosyl ester and ethanol. This process is reversible, and the equilibrium can be shifted toward the products by using a large excess of the reactant alcohol or by removing one of the products (typically the lower-boiling alcohol) as it forms. biofueljournal.com The reaction is fundamental in various industrial applications, including the production of biodiesel from fats and oils. taylorandfrancis.comaidic.it
Alcohol Substrate Specificity
The transesterification of this compound can be performed with a variety of alcohol substrates. The reactivity and efficiency of the reaction can be influenced by the structure of the alcohol. Generally, primary alcohols that are less sterically hindered react more readily than secondary or tertiary alcohols.
Short-chain alcohols such as methanol and ethanol are commonly used in transesterification reactions due to their high reactivity and low cost. unud.ac.id In the context of biodiesel production, which involves the transesterification of long-chain fatty acid esters (triglycerides), methanol is a frequent choice. taylorandfrancis.comaidic.it The principles governing these reactions are applicable to the transesterification of this compound. Therefore, reacting this compound with methanol would yield methyl eicosanoate, while using ethanol would result in ethyl eicosanoate.
Longer-chain alcohols can also be used as substrates. For example, lipase-catalyzed transesterification has been demonstrated with long-chain molecules like methyl laurate and oleyl alcohol. nih.gov This suggests that this compound could likely undergo transesterification with other long-chain alcohols, such as benzyl (B1604629) alcohol or isopropanol, although reaction rates may be slower compared to those with short-chain alcohols. srce.hrorganic-chemistry.org The choice of alcohol substrate is often dictated by the desired properties of the final ester product.
Catalytic Systems for Transesterification
A catalyst is almost always required to achieve a reasonable reaction rate for transesterification. unud.ac.id These catalysts can be broadly categorized as homogeneous, heterogeneous, and enzymatic (biocatalysts). taylorandfrancis.com
Homogeneous Catalysts: These catalysts are in the same phase as the reactants.
Acid Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective homogeneous catalysts. unud.ac.idsapub.org They work by protonating the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. mdpi.com
Base Catalysts: Alkaline catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) are also widely used. taylorandfrancis.comaidic.it The base deprotonates the reactant alcohol to form a more potent nucleophile (an alkoxide), which then attacks the ester's carbonyl carbon. mdpi.com Base catalysis is generally faster than acid catalysis but is sensitive to the presence of water and free fatty acids, which can lead to saponification. taylorandfrancis.comsapub.org
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. aidic.itmdpi.com
Solid Acid Catalysts: Materials like sulfonated zeolites and titanium-doped zirconia can be used. aidic.itmdpi.com They offer the advantages of acid catalysis while being easily recoverable.
Solid Base Catalysts: Alkaline earth metal oxides, such as calcium oxide (CaO) and magnesium oxide (MgO), have been shown to be effective solid base catalysts for transesterification. sapub.org
Enzymatic Catalysts (Biocatalysts): Lipases are enzymes that can catalyze transesterification under mild conditions. nih.gov This method is considered a "green" alternative as it avoids harsh chemicals and high temperatures. benchchem.com Immobilized lipases, such as those from Candida antarctica, are often used to improve stability and reusability. nih.govbenchchem.com Enzymatic catalysis can be highly selective and is less prone to side reactions. nih.gov
Table 2: Catalytic Systems for Transesterification of Esters
| Catalyst Type | Specific Examples | Phase | Key Characteristics & Conditions |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid | Liquid | Effective for esterification and transesterification. biofueljournal.comunud.ac.id Slower than base catalysis. sapub.org |
| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide | Liquid | High conversion rates under mild conditions. taylorandfrancis.comsapub.org Sensitive to water and free fatty acids. taylorandfrancis.com |
| Heterogeneous Acid | Sulfonated Zeolites, Titanium-doped Zirconia | Solid | Easily separated and reused. aidic.itmdpi.com Good for feedstocks with high free fatty acid content. aidic.it |
| Heterogeneous Base | Calcium Oxide (CaO), Magnesium Oxide (MgO) | Solid | Reusable and reduces purification steps. sapub.org |
| Enzyme (Biocatalyst) | Immobilized Lipases (e.g., from Candida antarctica) | Solid | Mild reaction conditions (e.g., 40-60°C). benchchem.com High selectivity, environmentally friendly. nih.gov |
Advanced Analytical Characterization in Icosyl Acetate Research
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable in determining the structural framework of icosyl acetate (B1210297) by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms within the icosyl acetate molecule. The spectrum is characterized by distinct signals corresponding to the chemically non-equivalent protons.
The long saturated alkyl chain of the icosyl group gives rise to a large, complex signal in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm. Specifically, the terminal methyl group (-CH₃) of the icosyl chain is expected to produce a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (-CH₂-) of the long chain would appear as a broad multiplet centered around 1.25 ppm.
The methylene group directly attached to the ester oxygen (-(C=O)O-CH₂-) is deshielded and therefore appears further downfield, typically as a triplet around 4.05 ppm. The protons of the acetate methyl group (-O(C=O)CH₃) are also in a distinct chemical environment and are observed as a sharp singlet at approximately 2.05 ppm.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (icosyl chain) | ~0.88 | Triplet |
| (CH₂)n (icosyl chain) | ~1.25 | Multiplet |
| O-CH₂ (icosyl chain) | ~4.05 | Triplet |
| CH₃ (acetate) | ~2.05 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in this compound. nih.gov The spectrum provides a distinct signal for each chemically unique carbon atom.
The carbonyl carbon of the ester group is the most deshielded and appears significantly downfield, typically around 171 ppm. The carbon of the methylene group attached to the ester oxygen (-(C=O)O-CH₂-) is also found downfield, at approximately 65 ppm. The carbons of the long alkyl chain produce a series of signals in the upfield region, generally between 14 and 32 ppm. The terminal methyl carbon of the icosyl chain is the most shielded and appears at approximately 14 ppm. The carbon of the acetate methyl group gives a characteristic signal at around 21 ppm.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~171 |
| O-CH₂ (icosyl chain) | ~65 |
| (CH₂)n (icosyl chain) | ~22-32 |
| CH₃ (icosyl chain) | ~14 |
| CH₃ (acetate) | ~21 |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm its ester functionality and long aliphatic chain.
A strong, sharp absorption band is expected in the region of 1740-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester. The C-O stretching vibrations of the ester group typically appear as two bands in the fingerprint region, one stronger and one weaker, between 1300 and 1000 cm⁻¹. Additionally, the presence of the long alkyl chain is confirmed by strong C-H stretching vibrations observed in the 2920-2850 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (ester) | 1740-1735 | Stretch |
| C-O (ester) | 1300-1000 | Stretch |
| C-H (alkane) | 2920-2850 | Stretch |
| C-H (alkane) | 1465, 1375 | Bend |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound, with a molecular formula of C₂₂H₄₄O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) that corresponds very closely to this calculated value, thereby confirming the molecular formula. This high degree of accuracy allows differentiation between compounds with the same nominal mass but different elemental compositions.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. thepharmajournal.comchromatographyonline.com The process involves two key stages: separation by gas chromatography (GC) followed by detection and identification by mass spectrometry (MS). thepharmajournal.com In the GC phase, the sample is vaporized and travels through a column, where components are separated based on their boiling points and affinity for the stationary phase. Subsequently, the MS component ionizes the separated molecules, and fragments them, detecting the resulting ions based on their mass-to-charge ratio. gcms-id.cagcms.cz
This dual-step process allows for the effective determination of this compound's purity by separating it from any residual starting materials, by-products, or contaminants. The mass spectrum of this compound provides a unique fragmentation pattern, or "fingerprint," that confirms its identity. By comparing the obtained spectrum with reference libraries (e.g., Wiley and NIST), confident identification is achieved. jmaterenvironsci.com Furthermore, GC-MS can identify and quantify impurities, even at trace levels, providing a comprehensive profile of the sample's composition. chromatographyonline.comgcms.cz
Table 1: Example GC-MS Data for this compound Purity Analysis
| Retention Time (min) | Identified Compound | Area % | Key Mass Fragments (m/z) |
| 18.5 | Acetic Acid | 0.05% | 43, 45, 60 |
| 25.2 | 1-Icosanol | 0.15% | 281, 298 |
| 32.8 | This compound | 99.78% | 43, 61, 280, 340 |
| 35.1 | Unidentified Impurity | 0.02% | 73, 129, 255 |
Note: This data is illustrative and represents a typical analytical result.
Chromatographic Separation Techniques
Chromatographic techniques are central to the isolation and analysis of esters in complex mixtures. The selection of a specific method depends on the compound's physicochemical properties, such as polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis, valued for its high resolution and versatility. nih.gov It separates components in a liquid sample by passing them through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of nonpolar to moderately polar compounds, including long-chain esters like this compound. hplc.eu This technique utilizes a nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com
In the context of this compound, its long hydrocarbon chain (icosyl group) makes it highly nonpolar. Consequently, it exhibits strong retention on a reversed-phase column. The separation mechanism is based on hydrophobic interactions; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. hplc.eu By creating a gradient where the proportion of the organic solvent in the mobile phase is gradually increased, compounds can be eluted in order of increasing hydrophobicity. This allows for the effective separation of this compound from more polar impurities or related esters of different chain lengths. nih.govresearchgate.net
Table 2: Illustrative RP-HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Retention Time | ~15-18 minutes |
Note: Parameters are for demonstration purposes and require optimization.
Ion-exchange chromatography (IEX) separates molecules based on their net charge. phenomenex.com This technique involves a stationary phase with charged functional groups that interact with oppositely charged analytes. phenomenex.com It is highly effective for separating charged species such as organic acids, proteins, and peptides.
For this compound, IEX is not a direct method for quantifying the acetate content within the intact ester molecule, as the ester itself is neutral. However, IEX can be a valuable tool for determining the presence of free acetate or other ionic impurities that may exist in a sample due to hydrolysis or as residuals from the synthesis process. fishersci.comresearchgate.netresearchgate.net An anion-exchange column, which has a positively charged stationary phase, can be used to retain and quantify the negatively charged acetate anion. fishersci.comsemanticscholar.org The mobile phase typically consists of a buffer, where pH and ionic strength are controlled to modulate the retention and elution of the charged species. researchgate.netresearchgate.net
Gas Chromatography (GC) for Volatility and Purity Assessment
Gas Chromatography (GC) is particularly well-suited for the analysis of compounds that can be vaporized without decomposition. phenomenex.com Given the volatility of this compound, GC provides a robust and high-resolution method for assessing its purity. nih.gov The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, heated capillary column.
Compounds with higher volatility (lower boiling points) travel through the column faster than less volatile compounds. This allows for the separation of this compound from impurities that may have different boiling points, such as residual solvents, shorter-chain esters, or longer-chain contaminants. chromatographyonline.com A Flame Ionization Detector (FID) is commonly used for purity assessment due to its high sensitivity to hydrocarbons and its linear response over a wide concentration range, making it ideal for quantitative analysis.
Methodological Best Practices for Reproducibility and Validation
To ensure that analytical data is reliable, accurate, and reproducible, adherence to methodological best practices for validation is critical. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org According to guidelines from bodies like the International Council for Harmonisation (ICH), a full validation for chromatographic methods should encompass several key parameters. ich.orgnih.gov
Key validation characteristics include:
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (short-term) and intermediate precision (within-laboratory variations). nih.gov
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Stability: The stability of the analyte in a sample matrix under specific conditions for given time intervals. nih.gov
By systematically evaluating these parameters during method development and validation, researchers can ensure the integrity and reproducibility of the data generated in the analysis of this compound. researchgate.net
Biological Interactions and Cellular Mechanisms
Interaction with Biological Membranes
The lipophilic nature of the long icosyl chain suggests that icosyl acetate (B1210297) is likely to interact with the lipid components of cellular membranes.
The insertion of a long, saturated acyl chain like that of icosyl acetate into a lipid bilayer is expected to affect its physical properties. Generally, the incorporation of long saturated fatty acids or their derivatives into phospholipid membranes leads to an increase in van der Waals interactions between the acyl chains, which can result in a more ordered and less fluid membrane state. This is because the straight, saturated chains can pack more tightly together compared to unsaturated chains with kinks.
The table below illustrates the general effects of different types of fatty acid chains on membrane fluidity, providing a basis for hypothesizing the impact of the icosyl group.
| Fatty Acid Chain Type | Effect on Membrane Fluidity | Rationale |
| Saturated | Decreases | Straight chains allow for tight packing and increased van der Waals forces. |
| Unsaturated (cis) | Increases | Kinks in the chain prevent tight packing, increasing space between lipids. |
| Unsaturated (trans) | Decreases (relative to cis) | Straighter chain than cis-isomers allows for better packing. |
| Long-Chain | Generally Decreases | Increased van der Waals interactions along the length of the chain. |
| Short-Chain | Generally Increases | Fewer van der Waals interactions compared to long chains. |
This table presents generalized effects and the specific impact can vary based on the complete membrane composition.
The primary mechanism by which this compound is likely to impact cellular processes such as signal transduction and nutrient transport is through its hydrolysis into eicosanol (B47690) and acetic acid.
Acetic Acid and Signal Transduction: Acetate is a well-known signaling molecule and a key metabolite. Once released from this compound, acetate can be converted to acetyl-CoA, a central molecule in cellular metabolism and a key player in epigenetic regulation through histone acetylation. Acetate itself can act as a signaling molecule, for example, by activating G-protein coupled receptors (GPCRs) like GPR43. Activation of these receptors can trigger various downstream signaling cascades, influencing processes like inflammation and metabolism. researchgate.net Furthermore, acetate can influence major signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which is a master regulator of cellular energy homeostasis.
Eicosanol and Membrane-Related Processes: The long-chain alcohol eicosanol can insert into cellular membranes, which could potentially modulate the function of membrane-embedded proteins involved in signal transduction and nutrient transport. nih.gov The alteration of the lipid environment surrounding these proteins can affect their conformational state and, consequently, their activity.
Enzymatic Interactions and Hydrolysis
As an ester, this compound is a potential substrate for esterase enzymes, which catalyze its hydrolysis.
Esterases are a broad class of enzymes that hydrolyze ester bonds. Their substrate specificity can vary significantly. Generally, many esterases show a preference for esters with shorter-chain fatty acids (less than 10 carbon atoms). nih.govresearchgate.net However, some lipases and esterases are capable of hydrolyzing long-chain fatty acid esters. The large, bulky icosyl group of this compound might present steric hindrance for the active site of some esterases, leading to a lower hydrolysis rate compared to shorter-chain acetates. The substrate-binding pocket of the specific esterase would need to be able to accommodate the 20-carbon chain for efficient catalysis to occur. nih.gov Research on esterases from various sources has shown that the three-dimensional structure of the enzyme's active site, particularly the size and hydrophobicity of the substrate-binding pocket, are key determinants of substrate specificity. nih.gov
The table below provides a general overview of esterase substrate preference based on acyl chain length, derived from broader studies on this class of enzymes.
| Enzyme Subclass | General Acyl Chain Length Preference | Example Substrates |
| Carboxylesterases | Short to medium chains (C2-C8) | Ethyl acetate, Butyrate esters |
| Lipases | Long chains (>C10) | Triolein, Palmitate esters |
| Acetylesterases | Acetyl groups (C2) | Acetylcholine (B1216132), Naphthyl acetate |
This is a generalized classification, and exceptions exist.
For long-chain fatty acid esters, the rate of enzymatic hydrolysis can be influenced by several factors:
Chain Length: As the carbon chain length of the fatty acid increases, the rate of hydrolysis can decrease for some esterases due to steric hindrance. researchgate.net
Enzyme Source: Esterases from different organisms (e.g., microbial, plant, animal) will exhibit different kinetic parameters for the same substrate.
Reaction Conditions: pH, temperature, and the presence of inhibitors or activators can significantly affect the rate of hydrolysis.
Kinetic studies on the hydrolysis of other esters, such as ethyl acetate, have been conducted to determine reaction order and activation energy. whiterose.ac.ukepa.gov Similar experimental approaches would be necessary to determine the specific kinetic parameters for this compound hydrolysis by a particular esterase.
Antioxidant Activities and Oxidative Stress Mitigation Research
There is currently a lack of direct research on the antioxidant properties of this compound. However, the potential for antioxidant activity can be considered based on studies of other long-chain fatty acid esters and the biological effects of its hydrolysis products.
Some studies have investigated the antioxidant activities of esters of phenolic compounds with long-chain fatty acids, where the antioxidant capacity is primarily attributed to the phenolic moiety. nih.govnih.govmdpi.com For this compound itself, any inherent antioxidant activity would likely be weak, as the saturated alkyl chain and the acetate group are not known to be potent radical scavengers.
The hydrolysis product, acetate, has been shown in some contexts to have a role in mitigating oxidative stress. For instance, acetate may support cellular metabolism under stressful conditions, which could indirectly help to maintain redox balance. However, the direct scavenging of reactive oxygen species (ROS) by acetate is not a primary mechanism. nih.gov
Cytotoxicity and Cell Proliferation Studies in vitro
Direct in vitro studies quantifying the cytotoxic effects and impact on cell proliferation of isolated this compound are not well-documented. The existing research points to the presence of this compound in plant extracts that have demonstrated cytotoxic activity.
For instance, an ethyl acetate extract of Santolina chamaecyparissus, which contains this compound as a major component (8.40%), was evaluated for its anticancer activity. nih.gov The study assessed the expression of the Epidermal Growth Factor Receptor (EGFR) in the human breast cancer cell line (MCF7). nih.gov Treatment with the extract at a concentration of 100 µg/mL resulted in the negative expression of the EGFR protein (bcl-2), suggesting a potential role in the management of human breast cancer. nih.gov However, this activity is attributed to the entire extract, and the specific contribution of this compound to this effect has not been determined.
Similarly, this compound was identified in fractions of the plant Clerodendrum thomsoniae. One of the fractions containing this compound showed cytotoxicity against the MCF-7 human breast cancer cell line in an MTT assay. ijper.org Again, the study does not isolate the cytotoxic effect of this compound itself. The general understanding is that long-chain fatty acid esters may influence cellular processes, but specific data such as IC50 values for this compound are not available in the reviewed literature. smolecule.com
Table 1: Plant Extracts Containing this compound with Studied Cytotoxic Effects
| Plant Species | Extract/Fraction | Cell Line | Observed Effect | Citation |
|---|---|---|---|---|
| Santolina chamaecyparissus | Ethyl Acetate Extract | MCF7 (Human Breast Cancer) | Negative expression of EGFR protein (bcl-2) at 100 µg/mL | nih.gov |
Note: The cytotoxic effects are attributed to the entire extract or fraction and not solely to this compound.
Investigation of Antibacterial Properties and Antimicrobial Agent Development
The investigation of the direct antibacterial properties of pure this compound is also limited. The compound has been identified in several plant extracts and essential oils that exhibit antimicrobial activity.
Extracts from the leaves of Gongronema latifolium were found to contain this compound, among many other compounds. scispace.com These extracts showed inhibitory effects against various bacteria, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for the crude extracts against pathogens like Staphylococcus sp. and Klebsiella pneumoniae. scispace.com
In another study, this compound was detected in the methanolic extract of Catharanthus roseus leaves. bohrium.comnih.gov This extract demonstrated antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov Furthermore, the extract of Aloe vera was found to contain this compound and showed antimicrobial and antifungal activity against pathogens including Staphylococcus aureus, Candida albicans, Aspergillus niger, and Escherichia coli. nih.gov
This compound has also been identified as a phytoactive component in the seed extract of Caesalpinia bonducella and in fractions from the rhizomes of Globba schomburgkii, both of which have been studied for their antibacterial activities. chula.ac.thrjptonline.org However, in all these instances, the antibacterial effects are a result of the complex mixture of compounds within the extracts, and the specific MIC or MBC values for this compound have not been reported. While it is known that fatty acids and their esters can possess antimicrobial properties, detailed studies to develop this compound as an antimicrobial agent are not apparent in the reviewed literature. nih.gov
Table 2: Identification of this compound in Plant Extracts with Antimicrobial Activity
| Plant/Organism Source | Extract Type | Pathogens Tested | Citation |
|---|---|---|---|
| Gongronema latifolium | Leaf Extracts | Staphylococcus sp., Klebsiella pneumoniae | scispace.com |
| Catharanthus roseus | Methanolic Leaf Extract | E. coli, B. subtilis, S. aureus | bohrium.comnih.gov |
| Aloe vera | Extract | S. aureus, C. albicans, A. niger, E. coli | nih.gov |
| Caesalpinia bonducella | Seed Extract | Not specified | rjptonline.org |
| Globba schomburgkii | Rhizome Fractions | Not specified | chula.ac.th |
Note: The antimicrobial activity is associated with the entire extract or fraction, not specifically with this compound.
Biochemical Pathways and Metabolic Integration
Participation of Hydrolysis Products in Metabolic Networks
The metabolic fate of icosyl acetate (B1210297) is determined by the integration of its constituent parts, eicosanol (B47690) and acetic acid, into the cell's existing metabolic framework.
Eicosanol, a 20-carbon saturated fatty alcohol, is incorporated into lipid metabolism through several routes. nih.gov The primary metabolic function of fatty alcohols like eicosanol is to serve as a substrate for the synthesis of complex lipids such as wax esters and ether glycerolipids. nih.gov
Alternatively, eicosanol can be oxidized to its corresponding carboxylic acid, eicosanoic acid. This conversion is catalyzed by the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex. nih.gov Following its conversion, eicosanoic acid is activated to its acyl-CoA derivative, eicosanoyl-CoA. This molecule is then catabolized through peroxisomal and mitochondrial β-oxidation. creative-proteomics.comaocs.orgwikipedia.org In each cycle of β-oxidation, a two-carbon acetyl-CoA unit is cleaved from the fatty acyl chain, a process that continues until the entire chain is broken down into acetyl-CoA molecules. aocs.orgwikipedia.orgabcam.com These acetyl-CoA units can then enter the citric acid cycle to generate ATP or be utilized in various anabolic pathways. abcam.com
Acetic acid, the second product of icosyl acetate hydrolysis, is a short-chain fatty acid that plays a pivotal role in central carbon metabolism. nih.gov It is readily activated to acetyl-coenzyme A (acetyl-CoA) in an ATP-dependent reaction catalyzed by acetyl-CoA synthetase (ACS). researchgate.net
Acetyl-CoA is a critical metabolic intermediate that stands at the crossroads of numerous catabolic and anabolic pathways. wikipedia.orgnih.gov Its primary fates include:
Energy Production: Acetyl-CoA enters the mitochondrial tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180). wikipedia.org Subsequent oxidation of the acetyl group in the TCA cycle generates reducing equivalents (NADH and FADH₂) that fuel the electron transport chain for ATP synthesis. abcam.com
Lipid Biosynthesis: In the cytosol, acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids, cholesterol, and other steroids. wikipedia.orgyoutube.com
Ketogenesis: Under conditions of prolonged fasting or low carbohydrate availability, mitochondrial acetyl-CoA in the liver is converted into ketone bodies (acetoacetate and β-hydroxybutyrate), which serve as an alternative energy source for extrahepatic tissues like the brain and heart. nih.govkhanacademy.org
Biosynthesis of Other Compounds: Acetyl-CoA is also a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and participates in acetylation reactions that are crucial for detoxification and epigenetic regulation. wikipedia.orgyoutube.com
Role in Lipid Metabolism and Signaling Pathways
The hydrolysis products of this compound are deeply integrated into lipid metabolism and can influence cellular signaling. Eicosanol, as a long-chain fatty alcohol, is a component of cellular lipids and can be incorporated into wax esters or ether lipids. nih.gov The metabolism of long-chain fatty acids derived from eicosanol also produces acyl-CoAs, which are not only metabolic intermediates but also signaling molecules that can regulate transcription factors, ion channels, and enzyme activity. nih.gov
Acetyl-CoA concentration is a key indicator of the cell's metabolic state and functions as a signaling molecule. nih.gov High levels of cytosolic acetyl-CoA, indicative of a "fed" or growth state, promote lipid synthesis and protein acetylation, including histone acetylation which plays a role in epigenetic gene regulation. nih.gov Conversely, in a "fasted" or survival state, acetyl-CoA is directed into mitochondria for energy production and ketogenesis. nih.gov Recent research has also indicated that 10-Eicosanol can mitigate patulin-induced cell cycle arrest and apoptosis by activating the PI3K-Akt signaling pathway, highlighting a direct role for this long-chain alcohol in cellular signaling. nih.gov
Interplay with Primary and Secondary Metabolite Biosynthesis
Acetyl-CoA derived from the acetate moiety of this compound is a central precursor for a vast array of primary and secondary metabolites. iastate.edu
Primary Metabolites: Its most significant role in primary metabolism is serving as the starter unit for de novo fatty acid synthesis, a fundamental process for building cellular membranes and storing energy. wikipedia.org It is also a precursor for the synthesis of certain amino acids.
Secondary Metabolites: In plants and microorganisms, acetyl-CoA is a critical building block for a diverse range of secondary metabolites. iastate.edu These include:
Isoprenoids: This large class includes sterols, hormones (e.g., gibberellins), and carotenoids, all synthesized via the mevalonate (B85504) pathway, which begins with the condensation of acetyl-CoA molecules. iastate.edu
Flavonoids and Stilbenoids: These polyphenolic compounds, which have roles in plant defense and pigmentation, are synthesized using malonyl-CoA, which is derived from the carboxylation of acetyl-CoA. iastate.edu
Polyketides: A diverse group of natural products, including many antibiotics and antifungals, are synthesized by the sequential condensation of acetyl-CoA and malonyl-CoA units.
Metabolic Flux Analysis and Carbon Shunting in Biological Systems
Metabolic flux analysis using isotopic tracers can elucidate how the carbon atoms from this compound's hydrolysis products are distributed, or "shunted," throughout the metabolic network. nih.gov The influx of acetate significantly influences the flux distribution in central carbon metabolism. frontiersin.org
When acetate is a primary carbon source, organisms like yeast and bacteria activate the glyoxylate (B1226380) shunt. researchgate.net This pathway is a modification of the TCA cycle that bypasses the two decarboxylation steps (where carbon is lost as CO₂), allowing the net conversion of two-carbon acetyl-CoA units into four-carbon intermediates like succinate (B1194679) and malate. researchgate.netosti.gov This carbon-conserving strategy is essential for producing biomass precursors, such as those needed for gluconeogenesis, from two-carbon compounds. researchgate.net
The partitioning of acetyl-CoA between the TCA cycle (catabolism) and biosynthetic pathways (anabolism) is a critical regulatory node. nih.gov This shunting is tightly controlled by the cell's energy status. In an energy-replete state, citrate produced from acetyl-CoA in the mitochondria is exported to the cytosol, where it is cleaved to regenerate acetyl-CoA for fatty acid and cholesterol synthesis. wikipedia.org In an energy-deficient state, acetyl-CoA is retained in the mitochondria and oxidized in the TCA cycle to maximize ATP production. nih.gov Therefore, the introduction of acetate from this compound can increase the acetyl-CoA pool, potentially enhancing the flux towards lipid biosynthesis, provided the cell is in an anabolic state. nih.gov
Structure Activity Relationship Sar and Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.meslideshare.net The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular features. fiveable.me For a compound like icosyl acetate (B1210297), a QSAR model would be developed using a dataset of related long-chain esters with experimentally determined biological activities. nih.gov The model takes molecular descriptors as input and uses statistical methods, such as multiple linear regression or machine learning algorithms, to generate an equation that predicts activity. fiveable.menih.gov
Molecular descriptors are numerical values that quantify the physicochemical, topological, or electronic properties of a molecule. jfaulon.com For a QSAR model, these descriptors serve as the independent variables that are correlated with the dependent variable, which is the biological activity (e.g., IC50, EC50). mdpi.comnih.gov Key descriptors for icosyl acetate, which can be calculated from its two-dimensional or three-dimensional structure, help to define its chemical character. nih.govnih.gov
The primary molecular descriptors for this compound would include those related to its high lipophilicity and large size. For instance, a high partition coefficient (LogP) would be expected to correlate strongly with activities involving membrane permeation or interaction with hydrophobic pockets of proteins. nih.gov The presence of the ester group provides a site for hydrogen bonding, and descriptors for polar surface area and hydrogen bond acceptors would be relevant for interactions with polar residues in a biological target. nih.govnih.gov
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Weight | 340.6 g/mol | nih.gov |
| XLogP3 | 9.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 20 | nih.gov |
| Exact Mass | 340.334130642 Da | nih.gov |
| Polar Surface Area | 26.3 Ų | nih.gov |
To illustrate how these descriptors might be used, a hypothetical QSAR study could examine a series of fatty acid acetates for a specific biological endpoint, such as antifungal activity. The model might reveal a positive correlation between the lipophilicity (XLogP3) and the observed activity, suggesting that compounds that can more readily associate with the fungal cell membrane are more potent.
Table 2: Illustrative QSAR Data for a Hypothetical Series of Fatty Acid Acetates
| Compound | Carbon Chain Length | XLogP3 (Descriptor) | Biological Activity (pIC50) |
| Dodecyl acetate | 12 | 5.5 | 4.8 |
| Tetradecyl acetate | 14 | 6.5 | 5.3 |
| Hexadecyl acetate | 16 | 7.5 | 5.9 |
| Octadecyl acetate | 18 | 8.5 | 6.4 |
| This compound | 20 | 9.9 | 7.0 |
Theoretical computational chemistry employs principles of quantum mechanics and molecular mechanics to study molecular systems. neuroquantology.com These approaches are instrumental in QSAR and drug design as they provide detailed insights into the molecular properties that govern interactions. cmu.edu For this compound, computational methods could be used to determine its lowest energy conformation, map its electrostatic potential surface, and calculate electronic properties like frontier molecular orbitals (HOMO/LUMO). neuroquantology.comnih.gov This information helps to rationalize how the molecule interacts with its biological target on an atomic level, providing a deeper understanding beyond simple descriptor correlation. nih.gov
Influence of Molecular Structure on Biological Interactions
The specific structural features of this compound—a long, saturated 20-carbon alkyl chain and an acetate ester headgroup—are the primary determinants of its interaction with biological systems.
This compound is a highly hydrophobic and lipophilic molecule due to its long icosyl (20-carbon) chain. nih.govsmolecule.com Hydrophobic interactions, driven by the tendency of nonpolar substances to aggregate in aqueous environments, are fundamental to many biological processes, including protein folding and ligand-receptor binding. The extended alkyl chain of this compound can engage in significant van der Waals and hydrophobic interactions within nonpolar cavities of target proteins or can readily partition into the lipid bilayers of cell membranes. nih.govmatec-conferences.org Studies on other molecules have shown that increasing the length of an alkyl chain generally enhances hydrophobic interactions, which can lead to stronger binding affinity with hydrophobic targets. rsc.orgresearchgate.net Therefore, the icosyl chain is expected to be a critical factor in the molecule's biological profile, governing its distribution and its ability to bind to nonpolar biological sites. researchgate.netnih.gov
The ester functional group is a key feature of this compound's structure. Ester bonds are susceptible to hydrolysis, a reaction that splits the molecule into a carboxylic acid and an alcohol. auburn.edulumenlearning.comucalgary.ca This reaction is often catalyzed in biological systems by a class of enzymes known as esterases, such as carboxylesterases. organicchemexplained.comnih.gov The ester group in this compound serves as a recognition site for these enzymes. organicchemexplained.com Enzymatic hydrolysis would cleave this compound into its constituent parts: acetic acid and icosanol (a 20-carbon fatty alcohol). nih.gov This biotransformation is significant as it would dramatically alter the physicochemical properties of the parent compound, converting the nonpolar ester into more polar metabolites, which generally increases water solubility and facilitates elimination. nih.gov This enzymatic susceptibility means that the biological activity of this compound could be that of the intact molecule, its metabolites, or a combination thereof. organicchemexplained.com
In Silico Studies and Molecular Docking for Predictive Analysis
In silico studies, particularly molecular docking, are powerful computational tools used for the predictive analysis of how a small molecule (ligand) might interact with a macromolecular target (receptor). ijpsjournal.comnih.gov Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor's active site and estimate the strength of the interaction using a scoring function. acs.orgnih.govglobalresearchonline.net
For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with potential enzyme targets, such as lipases or carboxylesterases. dovepress.com In a typical docking simulation, a 3D model of the target enzyme would be used. The flexible this compound molecule would be computationally placed into the enzyme's binding site, and various conformations would be sampled. The long hydrophobic tail would likely be predicted to occupy a deep, nonpolar pocket within the enzyme, while the polar acetate group would be oriented towards the catalytic residues (e.g., a serine in the catalytic triad (B1167595) of an esterase) responsible for hydrolysis. dovepress.com The resulting docking score would provide a quantitative estimate of the binding affinity, allowing for the predictive analysis of this compound as a potential substrate or inhibitor for that enzyme, thereby guiding further experimental investigation. acs.org
Emerging Research Applications of Icosyl Acetate
Pharmaceutical and Biomedical Research
The biocompatibility and lipophilic nature of long-chain fatty acid esters make them attractive candidates for pharmaceutical and biomedical applications. smolecule.com Icosyl acetate (B1210297) is being explored for its potential role in advanced therapeutic systems.
Advanced drug delivery systems (DDS) aim to enhance the efficacy and safety of therapeutics by controlling their release and targeting specific tissues. astrazeneca.comnih.gov The physical properties of icosyl acetate make it a candidate for inclusion as a lipid component in various nano-formulations.
Researchers are investigating lipid-based carriers like liposomes and nanoparticles to deliver drugs to previously inaccessible targets, such as those inside cells. astrazeneca.com These systems often utilize biocompatible and biodegradable materials to encapsulate active pharmaceutical ingredients, protecting them from degradation and controlling their release. nih.gov The long, hydrophobic carbon chain of this compound suggests it could be incorporated into the lipid bilayers of liposomes or the matrix of solid lipid nanoparticles to modulate drug retention and release profiles. smolecule.comnih.gov While specific studies focusing solely on this compound are emerging, the principles are based on established research using similar lipid excipients in formulations for controlled release. mdpi.combrieflands.com
Beyond complex delivery systems, this compound is being researched for its utility as an excipient in various pharmaceutical formulations. smolecule.com Its emollient properties are valuable in topical preparations, while its waxy nature can be exploited in solid dosage forms. smolecule.com
In controlled-release oral medications, polymers like starch acetate and cellulose (B213188) acetate are used as film-forming excipients to coat drug-loaded beads. tdl.orgnih.gov The inclusion of hydrophobic components is critical for regulating the rate of water ingress and subsequent drug dissolution. The significant hydrophobicity of this compound makes it a potential candidate as a modifying agent or plasticizer in these coatings to achieve prolonged drug release.
Table 2: Potential Roles of this compound in Pharmaceutical Formulations
| Formulation Type | Potential Role of this compound | Desired Property |
|---|---|---|
| Nanoparticles/Liposomes | Structural lipid component | Modulate drug release, enhance stability |
| Topical Creams/Ointments | Emollient, stiffening agent | Improve texture, skin feel |
| Controlled-Release Tablets | Hydrophobic matrix former, coating additive | Retard drug release, ensure sustained action |
Tissue engineering aims to regenerate damaged tissues using biocompatible scaffolds that support cell growth. nih.govresearchgate.net Cellulose acetate is a biodegradable and biocompatible polymer frequently used to fabricate these scaffolds due to its good mechanical properties and film-forming ability. nih.govmdpi.comsdstate.edu
The performance of cellulose acetate scaffolds can be enhanced by creating composites with other materials to improve properties like hydrophilicity, bioactivity, or mechanical strength. mdpi.commdpi.comresearchgate.net For instance, composite films of cellulose acetate and chitosan (B1678972) have been developed for food packaging and show potential for biomedical applications. mdpi.com In bone tissue engineering, additives are incorporated into cellulose acetate scaffolds to increase their strength and promote bone cell growth. sdstate.edu
While direct research on this compound within cellulose acetate composites for tissue engineering is not widely documented, there is a theoretical basis for its potential use. As a hydrophobic, long-chain ester, it could be incorporated as a plasticizer or a modifying agent to control the degradation rate and mechanical properties of the scaffold. Its presence could influence the surface energy of the material, which in turn affects protein adsorption and cell adhesion—critical factors in tissue regeneration. nih.gov Further research is required to validate the efficacy and biocompatibility of such novel composite materials.
Materials Science Research
This compound, a long-chain ester, possesses distinct physical properties stemming from its 20-carbon alkyl chain and polar acetate group. These characteristics, particularly its hydrophobicity and defined molecular structure, have made it a subject of interest in various materials science applications. Researchers are exploring its potential in the development of novel materials and as a specialized lubricant.
Investigation for Development of Novel Materials
The investigation of this compound in the creation of new materials is an emerging field, primarily leveraging its long alkyl chain. While specific research focusing solely on this compound is limited, the principles applied to other long-chain esters provide a framework for its potential applications. These include its use as a building block in polymer synthesis and as a component in phase change materials (PCMs).
In polymer science, long-chain alkyl groups can be incorporated into polymer backbones or as side chains to impart specific properties such as hydrophobicity, flexibility, and controlled crystallinity. The synthesis of novel polymers often involves esterification or transesterification reactions where molecules like this compound could potentially be used as monomers or modifying agents. For example, research into biodegradable polymers has utilized Baeyer–Villiger oxidation to create ester groups within a polymer chain, a process that highlights the role of ester functionalities in material design. researchgate.net The incorporation of the long C20 chain of this compound could be explored to develop novel biodegradable polyesters or as a plasticizer for existing bioplastics like poly(L-lactic acid). chemrxiv.org
Another area of investigation is in the field of Phase Change Materials (PCMs), which absorb and release large amounts of thermal energy at a constant temperature during their phase transition (e.g., solid to liquid). Organic PCMs often consist of long-chain hydrocarbons or fatty acid esters. While materials like sodium acetate trihydrate are common inorganic PCMs, organic esters are explored for their chemical stability and tunable melting points. sciencepublishinggroup.comgoogle.commdpi.com The defined melting point of this compound makes it a candidate for investigation in PCM formulations for thermal energy storage, although specific studies detailing its performance in this context are not yet prevalent.
Research into Lubricant Applications
The molecular structure of this compound makes it a candidate for research into advanced lubrication, particularly in the regime of boundary lubrication. Boundary lubrication occurs when a thin film of lubricant is adsorbed onto a surface, preventing direct metal-to-metal contact under high load and low speed conditions where a full hydrodynamic film cannot be maintained.
The effectiveness of long-chain esters like this compound as boundary lubricants stems from their amphiphilic nature. The polar acetate headgroup has an affinity for and adsorbs onto metal surfaces, while the long, non-polar eicosyl (C20) tail forms a dense, ordered, and low-shear-strength film. This molecular layer acts as a barrier, reducing friction and wear between sliding surfaces. researchgate.net
Research on the tribological properties of fatty acids and their esters has consistently shown that an increase in the length of the alkyl chain leads to improved lubricating performance. researchgate.netresearchgate.net Longer chains, through stronger van der Waals forces between adjacent molecules, create a more robust and durable lubricating film. This results in a lower coefficient of friction (COF) and reduced wear scar diameter on the lubricated surfaces. researchgate.net Studies on various alkyl carboxylates have demonstrated a clear trend of decreasing friction with increasing chain length. researchgate.net While specific tribological data for this compound is not widely published, the established trend for similar long-chain esters suggests it would exhibit excellent lubricity.
| Compound Class | Number of Carbon Atoms in Alkyl Chain | Typical Coefficient of Friction (COF) Trend |
| Short-chain esters | < 8 | Higher |
| Medium-chain esters | 8 - 16 | Intermediate |
| Long-chain esters (e.g., this compound) | > 16 | Lower |
This table illustrates the general, established trend in tribology where the coefficient of friction in boundary lubrication decreases as the length of the alkyl chain in an ester lubricant increases. Specific values depend on load, speed, and substrate material.
Semiochemical and Pheromone Research
In addition to its applications in materials science, this compound has been identified in the field of chemical ecology as a semiochemical. Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. When this communication occurs between members of the same species, the chemical is termed a pheromone.
This compound has been identified as a pheromone component for at least two distinct species: a spider and an insect.
Argyrodes elevatus (Dew-drop spider): This spider is a kleptoparasite, meaning it steals food from the webs of larger host spiders. wikipedia.orguwi.edu Chemical communication is crucial for behaviors such as mating in many spider species. Research has identified this compound as a potential pheromone involved in the chemical communication of Argyrodes elevatus. wikipedia.org While the precise role and behavioral response elicited by this compound in this species require further investigation, its presence points to a function in intraspecific signaling, possibly related to mate recognition or courtship. wikipedia.org
Bracon cephi (Parasitic Wasp): This insect is a parasitoid of the wheat stem sawfly, a significant agricultural pest. nih.govusda.gov Parasitoids often use chemical cues to locate their hosts. This compound has been listed as a pheromone for Bracon cephi. In this context, the compound could play a role in aggregation, mating, or host-location behaviors, although detailed behavioral studies focusing specifically on the action of this compound are not extensively documented in the available literature. Research on B. cephi has confirmed that the wasps exhibit significant electrophysiological and behavioral responses to various volatile compounds, indicating a sophisticated reliance on chemical cues. nih.gov
| Organism | Common Name | Classification | Role of this compound |
| Argyrodes elevatus | Dew-drop spider | Arachnida | Pheromone |
| Bracon cephi | Parasitic Wasp | Insecta | Pheromone |
Conclusion and Future Research Directions
Summary of Key Academic Findings
Icosyl acetate (B1210297), a saturated fatty acid ester with the chemical formula C22H44O2, is formed from the esterification of icosanol (a 20-carbon fatty alcohol) and acetic acid. smolecule.com Its long alkyl chain imparts significant hydrophobicity and lipophilicity. smolecule.com While specific academic studies focusing solely on icosyl acetate are limited, the existing literature on long-chain fatty acid esters provides a foundational understanding of its expected properties and behavior.
Hydrolysis of this compound would yield icosanol and acetic acid, both of which are naturally occurring substances with well-understood metabolic pathways. smolecule.comfrontiersin.org Acetate, a short-chain fatty acid, is a key intermediate in cellular metabolism, contributing to energy production and biosynthesis. frontiersin.orgfrontiersin.org Long-chain fatty alcohols like icosanol are also components of various biological systems.
Identification of Current Research Gaps
The most significant finding regarding this compound is the profound lack of dedicated academic research. While its basic chemical identity is established, its specific biological, chemical, and physical properties have not been the subject of in-depth investigation. The primary research gaps include:
Metabolic Fate and Bioavailability: There is a complete absence of studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system.
Enzymatic Interactions: No research has been conducted to identify the specific enzymes responsible for the hydrolysis of this compound or to characterize the kinetics and specificity of these interactions.
Material Science Applications: While theoretically plausible, there are no academic papers that have integrated this compound into advanced materials and assessed its performance.
Toxicological Profile: Direct toxicological data for this compound is nonexistent.
Environmental Impact: The specific environmental fate and potential for bioaccumulation or biodegradation of this compound have not been academically studied.
Prospective Avenues for Advanced Investigation
The identified research gaps present numerous opportunities for future academic inquiry. The following subsections outline prospective avenues for advanced investigation that would significantly enhance the scientific understanding of this compound.
Elucidating Precise Metabolic Roles through Isotopic Tracing
Isotopic tracing is a powerful technique to delineate metabolic pathways. uzh.ch Future research could employ isotopically labeled this compound (e.g., with ¹³C or ¹⁴C) to track its metabolic fate in vitro and in vivo. Such studies could answer fundamental questions, including:
The rate and location of its hydrolysis into icosanol and acetate.
The extent to which the released acetate and icosanol enter their respective metabolic pools.
The potential for direct incorporation of intact this compound into cellular structures.
By following the labeled atoms, researchers could quantify the contribution of this compound to various metabolic processes, such as the Krebs cycle, fatty acid synthesis, and energy production.
Detailed Enzymatic Specificity and Inhibition Studies
Identifying the enzymes that metabolize this compound is crucial for understanding its biological activity. It is likely that various esterases and lipases can hydrolyze this compound. Future research should focus on:
Screening a panel of hydrolases to determine which enzymes exhibit the highest catalytic efficiency for this compound.
Conducting detailed kinetic studies (e.g., determining Km and kcat) to characterize the enzyme-substrate interactions.
Investigating potential inhibitors of these enzymes, which could be valuable tools for further metabolic studies.
Understanding the enzymatic specificity will provide insights into the regulation of this compound metabolism and its potential interactions with other biological molecules.
Advanced Material Science Integration and Performance Assessment
The long alkyl chain of this compound suggests its potential utility in material science. Future academic investigations should move beyond theoretical speculation and focus on empirical studies. This could involve:
Phase-Change Materials: Investigating the solid-liquid phase transition of this compound to assess its suitability for thermal energy storage applications. This would involve measuring its latent heat of fusion, melting and freezing points, and thermal stability over repeated cycles.
Lubricants and Plasticizers: Blending this compound with various polymers and other materials to evaluate its performance as a lubricant or plasticizer. Key performance indicators to measure would include friction coefficient, wear resistance, and changes in the mechanical properties of the host material.
Hydrophobic Coatings: Developing and testing formulations containing this compound for creating water-repellent surfaces. The performance of such coatings would be assessed by measuring contact angles and water shedding properties.
In-depth Toxicological and Environmental Impact Research (Academic Perspective)
A comprehensive understanding of the safety profile and environmental fate of this compound is essential for any potential application. From an academic perspective, future research should include:
In Vitro Cytotoxicity Studies: Assessing the toxicity of this compound on various cell lines to determine its potential effects at the cellular level.
Acute and Chronic Toxicity Studies in Model Organisms: While long-chain fatty acid esters are generally considered to have low toxicity, formal studies using model organisms would be necessary to establish a complete toxicological profile.
Biodegradation Studies: Conducting standardized biodegradation tests (e.g., OECD 301 series) to determine the rate and extent of this compound's degradation in various environmental compartments (soil, water). nih.gov
Bioaccumulation Potential: Although its high lipophilicity might suggest a potential for bioaccumulation, its expected rapid metabolism would likely mitigate this. nih.gov Experimental studies are needed to confirm this.
Q & A
Q. Table 2: Research Applications and Methodological Considerations
Methodological Best Practices
- Data Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Report experimental details (solvent batches, instrument calibration) in supplementary materials .
- For novel compounds, provide elemental analysis (C, H, O ±0.4%) and high-resolution MS data .
- Conflict Resolution : Use systematic reviews (e.g., PRISMA framework) to analyze contradictory findings. Prioritize studies with rigorous controls (e.g., sham-treated cohorts in atherosclerosis models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
